2-[(2-Acetamido-2-phenylacetyl)amino]-2-phenylacetic acid
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Overview
Description
“2-[(2-Acetamido-2-phenylacetyl)amino]-2-phenylacetic acid” is an organic compound with the CAS Number: 2260932-15-6 . It has a molecular weight of 326.35 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H18N2O4/c1-12(21)19-15(13-8-4-2-5-9-13)17(22)20-16(18(23)24)14-10-6-3-7-11-14/h2-11,15-16H,1H3,(H,19,21)(H,20,22)(H,23,24)
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 326.35 . Unfortunately, other specific physical and chemical properties of this compound are not available in the sources I found.
Scientific Research Applications
Acylation in Heterocyclic Compounds
2-[(2-Acetamido-2-phenylacetyl)amino]-2-phenylacetic acid is involved in the acylation of 2-amino-5-phenyl-4-oxazolinone and 2-amino-1-methyl-4-imidazolinone, leading to the formation of various heterocyclic compounds (Ramsh et al., 1983).
Complexing Agent in Metal Ion Analysis
This compound is used as a complexing agent in metal ion buffers and for the spectrophotometric determination of metal ions, due to its ability to form stable complexes (Hamed et al., 1994).
Synthesis of Protected Glycopeptides
It plays a role in the synthesis of protected glycopeptides containing specific amino acid sequences. This is significant in the study of carbohydrate-protein linkages (Garg & Jeanloz, 1974).
Enantioselective Hydrolysis Studies
This compound is used in enantioselective hydrolysis studies, particularly in the preparation of certain amino acids with pharmaceutical relevance (Dongzhi, 2011).
Studying Enzyme Inhibition
It is involved in probing the specificity of enzymes like serine proteases, providing insights into enzyme activity and inhibition (Martichonok & Jones, 1996).
Neuraminidase Inhibitors in Influenza
Hydrophobic derivatives of this compound have been synthesized and evaluated for their ability to inhibit neuraminidase in influenza A virus, showing potential as antiviral agents (Lv & Shi, 2022).
Aza-Annulation in Peptide Analogs Synthesis
It is used in the aza-annulation process for constructing highly substituted α-acetamido δ-lactam products, important in creating peptide analogs (Beholz et al., 1997).
Acetyl Transfer in Arylamine Metabolism
The compound plays a role in the study of acetyl transfer in arylamine metabolism, which is important in understanding various biochemical processes (Booth, 1966).
pH Imaging with Hyperpolarized MRI
N-(2-Acetamido)iminodiacetic acid, a derivative, is applied to pH imaging using hyperpolarized magnetic resonance spectroscopy, showing its utility in advanced imaging techniques (Flavell et al., 2015).
Anaerobic Metabolism in Bacteria
The compound is significant in the study of anaerobic metabolism of phenylalanine in bacteria, particularly in understanding the biochemical pathways involved (Rhee & Fuchs, 1999).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with enzymes such as cyclooxygenase 2 (cox-2) .
Mode of Action
It is known that similar compounds can undergo nucleophilic attack by water molecules, leading to the formation of carboxylic acids . This suggests that 2-[(2-Acetamido-2-phenylacetyl)amino]-2-phenylacetic acid may interact with its targets in a similar manner.
Properties
IUPAC Name |
2-[(2-acetamido-2-phenylacetyl)amino]-2-phenylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-12(21)19-15(13-8-4-2-5-9-13)17(22)20-16(18(23)24)14-10-6-3-7-11-14/h2-11,15-16H,1H3,(H,19,21)(H,20,22)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOFHEQMMUHJSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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